molecular formula C13H17NO B14334672 2-(4-tert-Butylphenyl)-4,5-dihydro-1,3-oxazole CAS No. 105359-79-3

2-(4-tert-Butylphenyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14334672
CAS No.: 105359-79-3
M. Wt: 203.28 g/mol
InChI Key: MQSWQEJNJKRFBN-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-tert-butylbenzaldehyde with an amino alcohol under acidic conditions to form the oxazole ring. The reaction conditions often include the use of a strong acid like sulfuric acid or hydrochloric acid as a catalyst and heating the reaction mixture to promote cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring.

Scientific Research Applications

2-(4-tert-Butylphenyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets and pathways. The oxazole ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl group on the phenyl ring can also affect the compound’s steric and electronic properties, impacting its overall behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: This compound shares the tert-butylphenyl structure but lacks the oxazole ring.

    2-(4-tert-Butylphenyl)ethanol: Similar in structure but contains an ethanol group instead of the oxazole ring.

    4-tert-Butylbenzoyl chloride: Contains the tert-butylphenyl group but with a benzoyl chloride functional group.

Uniqueness

2-(4-tert-Butylphenyl)-4,5-dihydro-1,3-oxazole is unique due to the presence of both the oxazole ring and the tert-butylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.

Properties

CAS No.

105359-79-3

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C13H17NO/c1-13(2,3)11-6-4-10(5-7-11)12-14-8-9-15-12/h4-7H,8-9H2,1-3H3

InChI Key

MQSWQEJNJKRFBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NCCO2

Origin of Product

United States

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